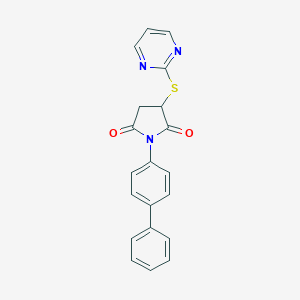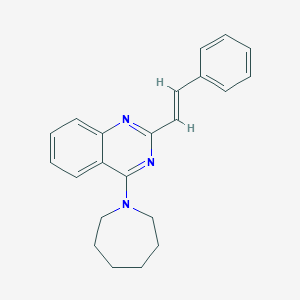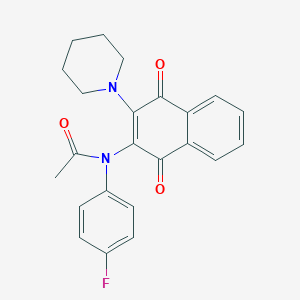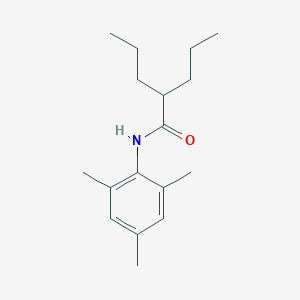
N-mesityl-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-2-propylpentanamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity among researchers for its potential therapeutic applications. This compound belongs to the indole-3-carboxamide family, which is known for its ability to interact with the endocannabinoid system, a complex network of receptors and enzymes involved in various physiological processes.
Wirkmechanismus
N-mesityl-2-propylpentanamide acts as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This compound binds to these receptors and modulates their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
N-mesityl-2-propylpentanamide has been shown to have various biochemical and physiological effects, such as analgesia, anti-inflammatory activity, and anxiolytic effects. This compound has also been studied for its potential antitumor activity, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-mesityl-2-propylpentanamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-mesityl-2-propylpentanamide, such as its potential use in the treatment of various neurological disorders, such as multiple sclerosis and Alzheimer's disease. This compound could also be studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to optimize the synthesis method of N-mesityl-2-propylpentanamide and to study its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of N-mesityl-2-propylpentanamide involves the reaction of 5-fluoro-ADB with mesityl oxide and 2-bromo-1-phenylpentan-1-one in the presence of a base and a solvent. This method yields a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
N-mesityl-2-propylpentanamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. One of the main areas of research is its ability to modulate the endocannabinoid system, which is involved in pain perception, appetite regulation, and mood modulation.
Eigenschaften
Molekularformel |
C17H27NO |
|---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
2-propyl-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C17H27NO/c1-6-8-15(9-7-2)17(19)18-16-13(4)10-12(3)11-14(16)5/h10-11,15H,6-9H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
RRTNSIHTUBBZRE-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1C)C)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



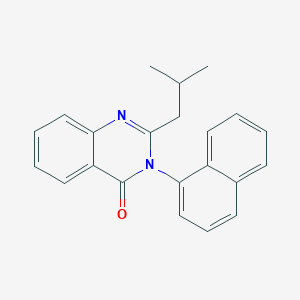
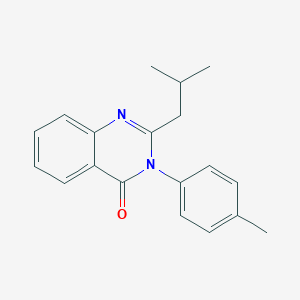
![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
